molecular formula C17H24N2O2 B8092571 tert-Butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate

tert-Butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate

Cat. No.: B8092571
M. Wt: 288.4 g/mol
InChI Key: GKVZHNAAJRLMQI-CXAGYDPISA-N
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Description

Chemical Structure and Key Features
tert-Butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent. Its stereochemistry (3aR,6aR) is critical for its biological interactions and synthetic utility. The Boc group enhances solubility and stability during synthetic workflows, while the phenyl moiety influences pharmacological properties such as receptor binding .

Synthesis and Characterization
The compound is synthesized via multi-step protocols involving hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole), and purification by column chromatography. Characterization employs:

  • 1H/13C NMR: Confirms stereochemistry and substituent positions (e.g., δ 1.43 ppm for Boc methyl groups, aromatic protons at δ 7.00–7.92 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+ at m/z 281.1495) validate molecular weight .
  • Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: 69.30–70.08%) .

Applications
Primarily used as an intermediate in drug discovery, it serves as a scaffold for 5-HT2C receptor agonists, autotaxin inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-5-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)17-11-18-9-13(17)10-19(12-17)14-7-5-4-6-8-14/h4-8,13,18H,9-12H2,1-3H3/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZHNAAJRLMQI-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1CN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CNC[C@@H]1CN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate is in the development of pharmaceutical agents. It has been investigated as a potential antagonist for Retinol Binding Protein 4 (RBP4), which is implicated in metabolic disorders such as obesity and diabetes.

Case Study : A study demonstrated that derivatives of this compound showed a favorable balance of in vitro RBP4 binding and functional activity. The synthesized compounds exhibited significant pharmacokinetic and pharmacodynamic properties, leading to robust reductions in serum RBP4 levels in rodent models .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical transformations.

Synthesis Example : The palladium-catalyzed amination of 1-bromo-2-(trifluoromethyl)benzene with this compound yielded new derivatives that were further explored for their biological activity .

Material Science

Research has also indicated potential applications in material science, particularly in the development of polymers and other materials that require specific chemical properties.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of RBP4 antagonistsSignificant reduction in serum RBP4 levels in rodents
Organic SynthesisIntermediate for synthesizing complex moleculesEffective palladium-catalyzed reactions
Material SciencePotential use in creating specialized polymersOngoing research into material properties

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents/Modifications Stereochemistry CAS Number Similarity Score Key References
Target Compound Boc, phenyl (3aR,6aR) 141449-85-6 1.00
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole Boc cis 250275-15-1 1.00
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Boc, no phenyl (3aR,6aR) 370882-39-6 0.94
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Boc, cyclopentane ring (3aR,6aS) PH014852 0.90
Cis-Tert-Butyl 3a,6a-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2-Carboxylate Boc, difluoro, oxo (3aR,6aR) 1932454-31-3 0.85

Key Observations :

  • Steric and Electronic Effects: The phenyl group in the target compound enhances π-π stacking in receptor binding compared to non-aromatic analogues like the cyclopentane derivative .
  • Boc Group Utility : All analogues retain the Boc group for amine protection, but substitutions (e.g., fluorine in CAS 1932454-31-3) alter metabolic stability and solubility .

Insights :

  • Higher yields (93–98%) are achieved with copper-catalyzed or room-temperature reactions .
  • Photochemical synthesis (e.g., cyclobuta-dipyrrole) yields poorly due to side reactions .

Q & A

Synthesis & Optimization

Basic Q1: What are the standard synthetic routes for preparing tert-butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate? Answer: The compound is typically synthesized via multistep reactions involving hydrogenation, coupling, and protection/deprotection strategies. For example, analogous pyrrolo-pyrrole derivatives are synthesized using reagents like N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) in THF or DMF solvents . Key steps include Boc protection of the pyrrolo-pyrrole core and phenyl group introduction via palladium-catalyzed amination (e.g., using bromobenzene derivatives) .

Advanced Q2: How can reaction conditions be optimized to improve stereochemical purity and yield in the synthesis of this compound? Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalyst tuning : Palladium catalysts (e.g., Pd(dba)₂) with ligands like Xantphos improve cross-coupling regioselectivity .
  • Purification : Flash column chromatography (e.g., using gradients of hexane/ethyl acetate) resolves stereoisomers, as seen in similar compounds with 18% yield after purification .

Structural Characterization

Basic Q3: What analytical techniques are critical for confirming the structure and stereochemistry of this compound? Answer: Essential methods include:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, δ 3.69 ppm (d, J = 11.8 Hz) in DMSO-d6 correlates with axial protons in the pyrrolo-pyrrole ring .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 281.1496; observed 281.1495, Δ = -0.356 ppm) .

Advanced Q4: How are overlapping NMR signals resolved for stereochemical analysis, particularly in DMSO-d6? Answer: Strategies include:

  • Variable temperature NMR : Reduces signal broadening caused by conformational exchange.
  • COSY/NOESY : Identifies through-space couplings between protons in rigid bicyclic systems.
  • Deuterated solvent switching : For example, using CDCl3 instead of DMSO-d6 to minimize peak overlap at ~40 ppm in 13C NMR .

Pharmacological & Metabolic Evaluation

Basic Q5: What in vitro assays are used to assess the bioactivity of this compound? Answer: Common assays include:

  • Autotaxin (ATX) inhibition : Measured via Amplex Red fluorescence assays using recombinant human ATX .
  • Solubility screening : HT-Solubility assays in phosphate buffer (pH 6.8) to predict bioavailability .

Advanced Q6: How can metabolic stability be evaluated, and what structural modifications mitigate glutathione adduct formation? Answer:

  • Glutathione (GSH) adduct screening : Incubate the compound with GSH and analyze adducts via LC-MS. Substituents like electron-withdrawing groups (e.g., -CF3) on the phenyl ring reduce nucleophilic attack on the pyrrolo-pyrrole core .
  • Microsomal stability assays : Use liver microsomes to quantify metabolic half-life (t½) and identify vulnerable sites (e.g., Boc group hydrolysis) .

Data Contradictions & Troubleshooting

Advanced Q7: How should researchers resolve discrepancies between computational predictions and experimental solubility data? Answer:

  • Method calibration : Compare experimental HT-Solubility results (e.g., phosphate buffer at 25°C) with computational models (e.g., COSMO-RS) to identify systematic biases .
  • Polymorph screening : Differential scanning calorimetry (DSC) can reveal crystalline vs. amorphous forms, which affect solubility .

Advanced Q8: What factors explain low yields in palladium-catalyzed coupling steps, and how are they addressed? Answer: Common issues include:

  • Catalyst poisoning : Impurities in the aryl halide (e.g., residual amines) deactivate Pd catalysts. Purify starting materials via recrystallization .
  • Steric hindrance : Bulky substituents on the pyrrolo-pyrrole core reduce coupling efficiency. Use smaller ligands (e.g., PPh3 instead of Xantphos) .

Applications in Drug Discovery

Advanced Q9: How is this compound utilized in the design of retinol-binding protein 4 (RBP4) antagonists? Answer: The pyrrolo-pyrrole scaffold serves as a rigid backbone for RBP4 binding. Substituents like trifluoromethylphenyl groups enhance hydrophobic interactions, as seen in compound 18 (IC50 = 12 nM) . Boc deprotection post-coupling yields free amines for salt formation, improving solubility .

Advanced Q10: What strategies are employed to modulate selectivity for 5-HT2C receptor agonism over related receptors? Answer: Key modifications include:

  • Fluorine substitution : A 5-fluoro group on the pyrimidine ring increases 5-HT2C binding affinity (Ki = 3 nM) .
  • Stereochemical control : The (3aR,6aR) configuration minimizes off-target interactions with 5-HT2A/2B receptors .

Tables

Parameter Typical Value Reference
Synthetic Yield (Boc intermediate)18–93% (post-column purification)
HRMS Accuracy (Δ ppm)< 0.5 ppm
Solubility (Phosphate Buffer)10–50 µM (pH 6.8)
5-HT2C Binding Affinity (Ki)3–15 nM

Notes

  • Avoid commercial sources like BenchChem ; prioritize peer-reviewed syntheses .
  • For stereochemical assignments, combine NMR with X-ray crystallography if feasible.
  • Contradictions in solubility data often arise from polymorphic forms; always characterize solid-state properties.

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